molecular formula C11H15NO2 B13300718 (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid

Cat. No.: B13300718
M. Wt: 193.24 g/mol
InChI Key: LFLCQYMIXBDOQL-SNVBAGLBSA-N
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Description

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbenzaldehyde and a suitable amino acid derivative.

    Condensation Reaction: The initial step involves a condensation reaction between 2,3-dimethylbenzaldehyde and the amino acid derivative under acidic or basic conditions to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, and catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ®-3-amino-3-(3,4-dimethylphenyl)propanoic acid: This compound has a similar structure but differs in the position of the methyl groups on the phenyl ring.

    (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of dimethyl groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1

InChI Key

LFLCQYMIXBDOQL-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CC(=O)O)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(CC(=O)O)N)C

Origin of Product

United States

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